REACTION_CXSMILES
|
[Cl-].[Cl-].[Cl-].[Al+3].[CH3:5][C:6]1[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=1[CH:8]=[O:9].[Br:14]Br>ClCCl>[Br:14][C:11]1[CH:12]=[CH:13][C:6]([CH3:5])=[C:7]([CH:10]=1)[CH:8]=[O:9] |f:0.1.2.3|
|
Name
|
|
Quantity
|
77.7 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
53.2 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
ice water
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
is stirred for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted several times with dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic phases are washed successively with 2N hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
CUSTOM
|
Details
|
is by silica gel chromatography and subsequently by crystallization from cyclohexane
|
Type
|
FILTRATION
|
Details
|
The precipitated product is filtered off
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |